

6-Methylpyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methylpyrimidin-4-amine**

Cat. No.: **B1348821**

[Get Quote](#)

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Applications of **6-Methylpyrimidin-4-amine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **6-Methylpyrimidin-4-amine**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic data, a plausible synthetic route, and an exploration of its potential biological activities based on the established roles of the aminopyrimidine scaffold.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **6-methylpyrimidin-4-amine** is a substituted pyrimidine featuring a methyl group at the 6-position and an amine group at the 4-position^[1]. It is registered under the CAS number 3435-28-7^[1]. Due to its prevalence in chemical literature and commercial databases, it is known by a variety of synonyms. This array of nomenclature underscores the importance of a centralized reference for its identification.

A comprehensive list of its common synonyms is provided in Table 1 for ease of reference in literature searches and material acquisition^[1].

Table 1: Synonyms for **6-Methylpyrimidin-4-amine**

Synonym	Reference
4-AMINO-6-METHYLPYRIMIDINE	[1]
6-Methyl-4-pyrimidinamine	[1]
4-Pyrimidinamine, 6-methyl-	[1]
6-Methylpyrimidin-4-ylamine	[1]
Pyrimidine, 4-amino-6-methyl-	[1]
6-Methyl-pyrimidin-4-yl amine	[1]
4-Pyrimidinamine, 6-methyl- (9CI)	[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **6-Methylpyrimidin-4-amine** is fundamental for its application in research and development. This section summarizes key computed and experimental data, including spectroscopic information crucial for its characterization.

Physicochemical Properties

Key physicochemical properties of **6-Methylpyrimidin-4-amine** are summarized in Table 2. These properties are essential for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug development contexts.

Table 2: Physicochemical Properties of **6-Methylpyrimidin-4-amine**

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N ₃	[1]
Molecular Weight	109.13 g/mol	[1]
IUPAC Digitized pKa	Data available in the IUPAC Dataset	[1]
XLogP3	0.2	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **6-Methylpyrimidin-4-amine**. The following sections provide an overview of the expected spectroscopic signatures based on available data for the compound and its structural analogues.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the amine protons. The methyl group protons would appear as a singlet, typically in the upfield region. The two aromatic protons will likely appear as distinct signals in the downfield aromatic region. The amine protons will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The methyl carbon will resonate in the upfield aliphatic region. The four carbon atoms of the pyrimidine ring will have distinct chemical shifts in the aromatic region, with those bonded to nitrogen atoms being significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **6-Methylpyrimidin-4-amine** is characterized by absorption bands corresponding to its key functional groups. As a primary amine, it is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm^{-1} ^[2]. Other characteristic peaks include C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations^{[2][3]}.

Table 3: Predicted IR Absorption Bands for **6-Methylpyrimidin-4-amine**

Functional Group	Predicted Wavenumber (cm^{-1})
N-H Stretch (asymmetric & symmetric)	3400 - 3250
Aromatic C-H Stretch	> 3000
Aliphatic C-H Stretch	< 3000
C=N and C=C Stretch (pyrimidine ring)	1600 - 1400
N-H Bend	1650 - 1580

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, **6-Methylpyrimidin-4-amine** is expected to show a molecular ion peak $[\text{M}]^+$ at an m/z corresponding to its molecular weight (109.13). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals from the pyrimidine ring and its substituents.

Synthesis and Experimental Protocols

The synthesis of **6-Methylpyrimidin-4-amine** can be approached through the nucleophilic substitution of a suitable pyrimidine precursor. A common and efficient method involves the amination of a 4-chloro-6-methylpyrimidine derivative. Below is a detailed experimental protocol based on general procedures for the synthesis of aminopyrimidines.

Synthesis of 4,6-dichloro-2-methylpyrimidine (Precursor)

A potential precursor for the synthesis of **6-Methylpyrimidin-4-amine** is 4,6-dichloro-2-methylpyrimidine. A general procedure for its synthesis from 6-hydroxy-2-methylpyrimidin-4-one is as follows:

Experimental Protocol:

- To a stirred solution of thionyl chloride in acetonitrile, add 6-hydroxy-2-methylpyrimidin-4-one in portions.
- Heat the reaction mixture at 80 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, remove the excess thionyl chloride by distillation under reduced pressure.
- Slowly pour the residue into ice water to precipitate the product.
- Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine[4].

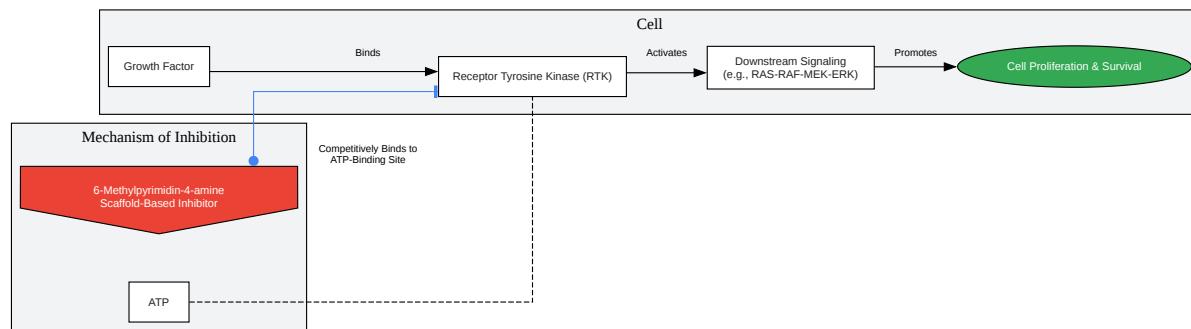
Synthesis of 6-Methylpyrimidin-4-amine

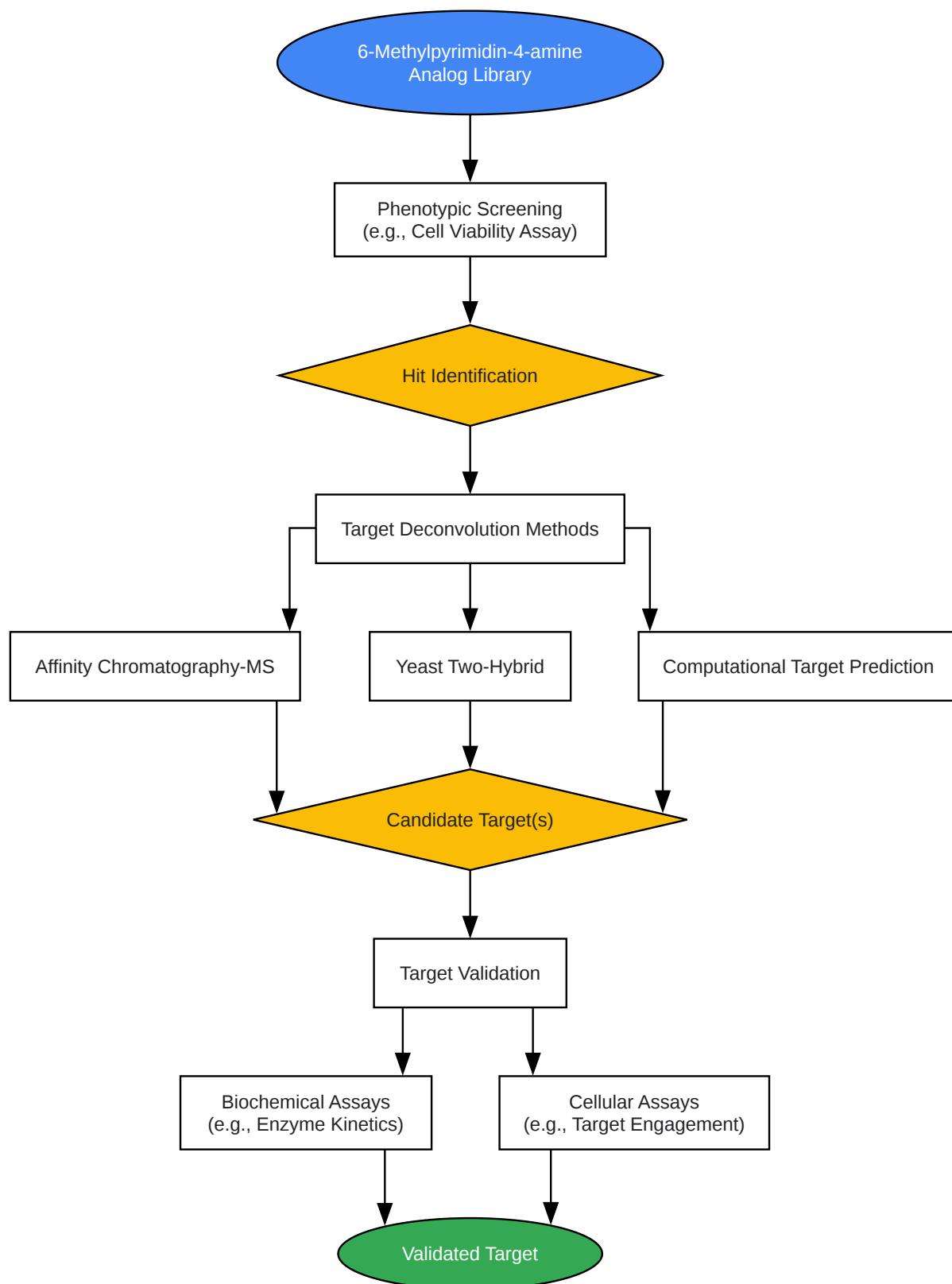
The final product can be synthesized from a 4,6-dihalopyrimidine precursor through a selective amination reaction.

Experimental Protocol:

- In a sealed reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent such as DMF.
- Add an excess of an ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent).
- Add a base, such as anhydrous potassium carbonate, to the mixture.
- Heat the reaction mixture at an elevated temperature (e.g., 140 °C) for 24 hours.
- Monitor the reaction by TLC until the starting material is consumed.

- After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **6-Methylpyrimidin-4-amine**.


Note: This is a generalized protocol and may require optimization for specific reaction conditions and scale.


Potential Biological Activities and Applications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases. The aminopyrimidine moiety, in particular, is a common feature in a wide range of therapeutic agents. While specific biological data for **6-Methylpyrimidin-4-amine** is not extensively documented in publicly available literature, the activities of structurally related compounds suggest several promising avenues for investigation.

Kinase Inhibition

The aminopyrimidine core is a well-established pharmacophore for the development of protein kinase inhibitors. Many approved anti-cancer drugs, such as Imatinib, contain this motif, which often acts as a hinge-binder in the ATP-binding pocket of kinases. The structural similarity of **6-Methylpyrimidin-4-amine** to these known inhibitors suggests its potential as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other proliferative disorders.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [6-Methylpyrimidin-4-amine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348821#iupac-name-and-synonyms-for-6-methylpyrimidin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com